molecular formula C12H16ClN B029426 Bicifadine hydrochloride CAS No. 66504-75-4

Bicifadine hydrochloride

Cat. No.: B029426
CAS No.: 66504-75-4
M. Wt: 209.71 g/mol
InChI Key: OTZOPAFTLUOBOM-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Bicifadine Hydrochloride acts as an inhibitor of both the norepinephrine and serotonin transporters . It also has effects at the dopamine transporter (DAT), effectively making it a broad-spectrum monoamine transporter inhibitor . This interaction with multiple transport proteins allows this compound to enhance and prolong the actions of norepinephrine and serotonin .

Cellular Effects

The primary cellular effect of this compound is the enhancement and prolongation of norepinephrine and serotonin actions . This is achieved by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines

Molecular Mechanism

The molecular mechanism of this compound primarily involves the inhibition of norepinephrine and serotonin transporters . It also interacts with the dopamine transporter, making it a broad-spectrum monoamine transporter inhibitor . This allows this compound to enhance and prolong the actions of these neurotransmitters .

Temporal Effects in Laboratory Settings

It is known that this compound is well absorbed in all species tested, with most of the radioactivity recovered in the urine within the first 24 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to be effective in animal models of acute and chronic pain

Metabolic Pathways

The primary enzymes responsible for the metabolism of this compound in humans are MAO-B and CYP2D6

Transport and Distribution

It is known that this compound is well absorbed in all species tested

Chemical Reactions Analysis

Types of Reactions: Bicifadine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity and solubility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Bicifadine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used for pain management.

    Venlafaxine: Similar in its mechanism of action but primarily used as an antidepressant.

    Milnacipran: Used for fibromyalgia and has a similar pharmacological profile.

Uniqueness: Bicifadine Hydrochloride is unique due to its broad-spectrum monoamine transporter inhibition, affecting norepinephrine, serotonin, and dopamine transporters . This makes it a “triple reuptake inhibitor,” providing a distinct advantage in treating various types of pain without the side effects associated with opioids .

Properties

IUPAC Name

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZOPAFTLUOBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985128
Record name 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66504-75-4
Record name Bicifadine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66504-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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